4-Chlorobenzo[d]oxazole-2-acrylic acid
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Overview
Description
4-Chlorobenzo[d]oxazole-2-acrylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 4-position and an acrylic acid moiety at the 2-position of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]oxazole-2-acrylic acid typically involves the reaction of 2-aminophenol with 4-chlorobenzaldehyde under acidic conditions to form the benzoxazole ring. The acrylic acid moiety can be introduced through a subsequent reaction with acryloyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[d]oxazole-2-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can result in various substituted benzoxazole derivatives .
Scientific Research Applications
4-Chlorobenzo[d]oxazole-2-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the chlorine and acrylic acid moieties.
4-Chlorobenzoxazole: Similar structure but lacks the acrylic acid moiety.
2-Acryloylbenzoxazole: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chlorobenzo[d]oxazole-2-acrylic acid is unique due to the presence of both the chlorine atom and the acrylic acid moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6ClNO3 |
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Molecular Weight |
223.61 g/mol |
IUPAC Name |
(E)-3-(4-chloro-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6ClNO3/c11-6-2-1-3-7-10(6)12-8(15-7)4-5-9(13)14/h1-5H,(H,13,14)/b5-4+ |
InChI Key |
SEKBAUBZVGQASF-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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